molecular formula C19H25ClN2O2 B2793835 N-[(1-Aminocyclopentyl)methyl]-2-(7-methoxynaphthalen-1-yl)acetamide;hydrochloride CAS No. 2418644-20-7

N-[(1-Aminocyclopentyl)methyl]-2-(7-methoxynaphthalen-1-yl)acetamide;hydrochloride

Cat. No.: B2793835
CAS No.: 2418644-20-7
M. Wt: 348.87
InChI Key: JMAVPTHENRVVDC-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 7-methoxynaphthalen-1-yl moiety linked via an acetamide group to a (1-aminocyclopentyl)methyl substituent, with a hydrochloride salt improving solubility. Its IUPAC name is N-[(1-Aminocyclopentyl)methyl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride . Molecular Formula: C₁₇H₂₃ClN₂O₃. Molecular Weight: 338.84 g/mol . Applications: A chemical building block in drug discovery, particularly for modifying pharmacokinetic properties or targeting receptors like melatonin or serotonin .

Properties

IUPAC Name

N-[(1-aminocyclopentyl)methyl]-2-(7-methoxynaphthalen-1-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2.ClH/c1-23-16-8-7-14-5-4-6-15(17(14)12-16)11-18(22)21-13-19(20)9-2-3-10-19;/h4-8,12H,2-3,9-11,13,20H2,1H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAVPTHENRVVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2CC(=O)NCC3(CCCC3)N)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1-Aminocyclopentyl)methyl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride, identified by CAS number 2418644-20-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : N-((1-aminocyclopentyl)methyl)-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride
  • Molecular Formula : C19H24N2O2·ClH
  • Molecular Weight : 348.87 g/mol

The structural formula reveals the presence of a methoxy group attached to a naphthalene ring, which is significant for its biological interactions.

Research indicates that compounds similar to N-[(1-Aminocyclopentyl)methyl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride may interact with various molecular targets, influencing multiple biological pathways. The following mechanisms have been suggested:

  • Receptor Modulation : Potential interaction with neurotransmitter receptors, which could affect mood and cognitive functions.
  • Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways, contributing to its pharmacological effects.
  • Cellular Signaling : Influence on signaling pathways related to inflammation and apoptosis.

In Vitro Studies

In vitro assays are essential for evaluating the compound's biological activity. Common methods include:

  • Cytotoxicity Assays : Evaluating the compound's effect on cell viability using assays such as MTT or LDH release.
Assay TypeDescriptionKey Findings
MTT AssayMeasures cell viability based on metabolic activityIC50 values indicate cytotoxic potential
LDH ReleaseAssesses membrane integrityHigher LDH release correlates with cytotoxicity

In Vivo Studies

Limited in vivo studies have been reported. However, preliminary data suggest that the compound may exhibit anti-inflammatory and analgesic properties. Further research is needed to confirm these effects and understand the pharmacokinetics involved.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into potential therapeutic uses:

  • Anti-inflammatory Activity : Compounds with similar structures have shown promise in reducing inflammation markers in animal models.
  • Neuroprotective Effects : Some derivatives have been evaluated for their ability to protect neuronal cells from oxidative stress.

Example Study

A notable study investigated the anti-inflammatory effects of a related naphthalene derivative. The results indicated a significant reduction in pro-inflammatory cytokines in treated groups compared to controls, suggesting a potential mechanism for therapeutic application in inflammatory diseases .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Targets/Mechanisms
N-[(1-Aminocyclopentyl)methyl]-2-(7-methoxynaphthalen-1-yl)acetamide HCl C₁₇H₂₃ClN₂O₃ 338.84 Cyclopentylamine-methyl, 7-methoxy-naphthalene, acetamide, HCl salt Undisclosed (Research use)
Agomelatine (N-[2-(7-Methoxynaphthalen-1-yl)ethyl]acetamide) C₁₅H₁₇NO₂ 243.30 Ethyl linker, 7-methoxy-naphthalene, acetamide MT1/MT2 agonist, 5-HT2C antagonist
Agomelatine Impurity 21 (2-(7-Methoxy-naphthalen-1-yl)-N-(2-(7-methoxy-naphthalen-1-yl)ethyl)acetamide) C₂₆H₂₅NO₃ 399.48 Dual 7-methoxy-naphthalene groups, ethyl-acetamide Byproduct in Agomelatine synthesis
N-[(4-Methylphenyl)methyl]-2-(piperidin-4-yl)acetamide HCl C₁₅H₂₂N₂O·HCl 246.35 Piperidine ring, 4-methylbenzyl, acetamide Undisclosed (Building block)
2-Chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide C₁₄H₁₇ClNO 262.75 Cyclopropyl, tetralin ring, chloro-acetamide Potential cardiovascular activity

Functional and Pharmacological Comparisons

Agomelatine
  • Structural Differences: Replaces the cyclopentylamino-methyl group with a simpler ethyl linker.
  • Mechanism : Dual action as a melatonin receptor agonist (MT1/MT2) and 5-HT2C antagonist, enabling antidepressant and circadian rhythm modulation .
  • Metabolism : Primarily metabolized by CYP1A2, with a half-life of 1–2 hours .
  • Key Contrast : The absence of a cyclopentyl group in Agomelatine may reduce steric hindrance, enhancing receptor binding kinetics compared to the target compound.
Agomelatine Impurity 21
  • Structural Overlap : Shares the 7-methoxy-naphthalene and acetamide core.
  • Divergence : Dual naphthalene groups increase molecular weight (399.48 vs. 338.84) and lipophilicity, likely reducing solubility and bioavailability .
N-[(4-Methylphenyl)methyl]-2-(piperidin-4-yl)acetamide HCl
  • Structural Divergence : Replaces the naphthalene with a piperidine ring and 4-methylbenzyl group.
2-Chloro-N-cyclopropyl-N-(tetralin)acetamide
  • Structural Features : Chlorine atom and tetralin ring enhance electrophilicity and rigidity.

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical and ADME Comparison
Compound logP (Predicted) Solubility (HCl salt) Metabolic Enzymes Half-Life (Predicted)
Target Compound 2.8 High (HCl salt) Likely CYP3A4/CYP2D6 Moderate (~4–6 hrs)
Agomelatine 2.5 Moderate CYP1A2, CYP2C9/19 1–2 hours
Agomelatine Impurity 21 4.1 Low Not studied Not available
N-[(4-Methylphenyl)methyl]-2-(piperidin-4-yl)acetamide HCl 1.9 High (HCl salt) CYP2D6 Short (<2 hrs)

Key Insights :

  • The hydrochloride salt enhances solubility, a critical advantage over non-salt forms like Agomelatine Impurity 21.

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